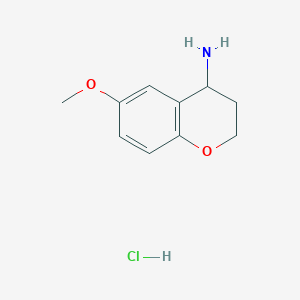

6-Methoxychroman-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSQHESJUHEMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604917 | |

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67858-19-9 | |

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxychroman-4-amine hydrochloride NMR spectroscopic data

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 6-Methoxychroman-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, a key heterocyclic scaffold relevant to drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document offers a detailed interpretation of both ¹H and ¹³C NMR spectra. Beyond a simple presentation of data, this guide elucidates the causal reasoning behind experimental choices, provides a robust, self-validating protocol for data acquisition, and grounds all interpretations in authoritative spectroscopic principles. The aim is to equip the reader with the expertise to confidently perform and interpret NMR analysis for this compound and related chroman derivatives, ensuring structural integrity and purity assessment.

Introduction: The Imperative for Structural Elucidation

6-Methoxychroman-4-amine and its derivatives are prevalent structural motifs in medicinal chemistry, valued for their presence in a range of biologically active molecules. The precise three-dimensional arrangement of atoms and the electronic environment of each nucleus are paramount to a compound's pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution. For a hydrochloride salt like the title compound, NMR not only confirms the core structure but also provides insights into the protonation state and conformational dynamics. This guide serves as a field-proven manual for acquiring and interpreting high-quality NMR data for this specific molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-based numbering system will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol is designed to be robust and includes steps for self-validation.

Materials and Reagents

-

This compound (≥98% purity)

-

Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)

-

Deuterium oxide (D₂O, 99.9% D)

-

High-quality 5 mm NMR tubes[1]

-

Glass Pasteur pipette and filter plug (cotton or glass wool)

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh 10-15 mg of the hydrochloride salt for ¹H NMR. For ¹³C NMR, a more concentrated sample of 30-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

-

Solvent Selection & Dissolution:

-

Causality: DMSO-d₆ is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its residual proton signal (quintet at ~2.50 ppm) rarely interferes with key analyte signals. Crucially, it is a non-exchanging solvent, which allows for the observation of the amine (NH₃⁺) protons.

-

Add approximately 0.6 mL of DMSO-d₆ to the vial containing the sample.[3] The final sample height in the NMR tube should be 4-5 cm to ensure it is within the detection region of the NMR coil.[1]

-

Vortex the vial until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra; any suspended particles will degrade the magnetic field homogeneity (shimming) and result in broad peaks.[3]

-

-

Sample Filtration and Transfer:

-

Trustworthiness: To ensure no particulate matter enters the NMR tube, filter the solution. Place a small cotton or glass wool plug into a Pasteur pipette and transfer the dissolved sample through the filter into a clean, dry NMR tube.[2]

-

-

D₂O Exchange (Confirmatory Test):

-

After acquiring the initial ¹H NMR spectrum, remove the tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the spectrum.

-

Validation: The labile N-H protons of the ammonium group will exchange with deuterium from the D₂O. This will cause the NH₃⁺ signal to disappear from the spectrum, providing unambiguous confirmation of its assignment.[4][5]

-

NMR Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: zg30 (standard 30-degree pulse)

-

Number of Scans (NS): 16

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 2 seconds

-

-

¹³C{¹H} NMR:

-

Pulse Program: zgpg30 (proton-decoupled 30-degree pulse)

-

Number of Scans (NS): 1024 or more, depending on concentration

-

Acquisition Time (AQ): ~1.5 seconds

-

Relaxation Delay (D1): 2 seconds

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environment. The predicted spectrum is a complex interplay of signals from the aromatic ring, the chiral heterocyclic ring, and the methoxy and ammonium groups.

-

Ammonium Protons (NH₃⁺):

-

Expected Shift: ~8.0-9.0 ppm.

-

Multiplicity: Broad singlet.

-

Expertise: In the acidic environment of the hydrochloride salt dissolved in a non-exchanging solvent like DMSO, the three amine protons become NH₃⁺. Their signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. This signal will disappear upon D₂O exchange.[4][6]

-

-

Aromatic Protons (H5, H7, H8):

-

Expected Shift: 6.7-7.0 ppm.

-

Expertise: These three protons form an ABC spin system.

-

H5: Located ortho to the ether oxygen, it will likely be a doublet with a small meta-coupling. Expected around 6.9 ppm.

-

H7: This proton is ortho to the methoxy group and meta to the ether oxygen. It will appear as a doublet of doublets. Expected around 6.8 ppm.

-

H8: This proton is meta to both the methoxy and ether oxygen substituents. It will appear as a doublet with a larger ortho coupling constant. Expected around 6.7 ppm. The coupling constants (J-values) for ortho coupling are typically 6-10 Hz, while meta coupling is smaller at 2-4 Hz.[7]

-

-

-

Chroman Ring Protons (H2, H3, H4):

-

Expertise: The presence of a stereocenter at C4 renders the geminal protons at C2 and C3 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.

-

H4 (methine proton): Expected Shift: ~4.5-4.7 ppm. This proton is deshielded by both the adjacent nitrogen and the C4a aromatic carbon. It will appear as a multiplet (likely a triplet of doublets or complex multiplet) due to coupling with the two H3 protons.

-

H2 (methylene protons): Expected Shift: ~4.2-4.4 ppm. These protons are adjacent to the ether oxygen (O1) and will be deshielded. They will appear as two separate multiplets, each coupling with the other geminal proton and the H3 protons.

-

H3 (methylene protons): Expected Shift: ~2.1-2.4 ppm. These protons are diastereotopic and will show complex splitting patterns. They couple with each other (geminal coupling, ~12-15 Hz) and with H2 and H4 protons (vicinal coupling).[8]

-

-

Methoxy Protons (-OCH₃):

-

Expected Shift: ~3.75 ppm.

-

Multiplicity: Sharp singlet.

-

Expertise: This is one of the most characteristic signals in the spectrum. The three equivalent protons of the methyl group do not couple with other protons, resulting in a singlet that integrates to 3H.[9]

-

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a):

-

Expected Shift: 115-155 ppm.

-

Expertise: Six distinct signals are expected. The carbons directly attached to oxygen (C6 and C8a) will be the most downfield in this region. Specifically, C6 (bearing the methoxy group) would be around 153 ppm, and C8a (bearing the ether oxygen) around 145 ppm. The other aromatic carbons will appear between 115-130 ppm.

-

-

Chroman Ring Carbons (C2, C3, C4):

-

C2: Expected Shift: ~65-70 ppm. This carbon is directly attached to the ether oxygen and is significantly deshielded.

-

C4: Expected Shift: ~45-50 ppm. The carbon bearing the amino group is also deshielded. In aliphatic amines, the α-carbon typically appears in the 30-60 ppm range.[4]

-

C3: Expected Shift: ~25-30 ppm. This methylene carbon is the most upfield of the heterocyclic ring carbons.

-

-

Methoxy Carbon (-OCH₃):

Data Summary and Workflow Visualization

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~8.5 | 3H | br s | -NH₃⁺ |

| ~6.90 | 1H | d | H5 |

| ~6.82 | 1H | dd | H7 |

| ~6.75 | 1H | d | H8 |

| ~4.60 | 1H | m | H4 |

| ~4.30 | 2H | m | H2 |

| ~2.25 | 2H | m | H3 |

| ~3.75 | 3H | s | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~153.5 | C6 |

| ~145.0 | C8a |

| ~128.0 | C4a |

| ~118.5 | C5 |

| ~117.0 | C8 |

| ~115.5 | C7 |

| ~67.0 | C2 |

| ~55.8 | -OCH₃ |

| ~47.5 | C4 |

| ~27.0 | C3 |

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the complete NMR characterization of the target compound.

Caption: Logical workflow for NMR analysis from sample preparation to structural verification.

Conclusion

This guide has detailed the comprehensive NMR spectroscopic analysis of this compound. By integrating established principles of chemical shifts and coupling constants with a robust experimental protocol, we have established a clear and reliable framework for the structural elucidation of this compound. The predicted ¹H and ¹³C NMR data, summarized in tabular form, serve as a benchmark for researchers. The inclusion of causality behind experimental choices, such as solvent selection, and self-validating steps like D₂O exchange, ensures that this guide is not merely a repository of data but a practical tool for ensuring scientific integrity in drug development and chemical research.

References

- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the FT-IR Spectrum of 6-Methoxychroman-4-amine Hydrochloride

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Methoxychroman-4-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for obtaining and interpreting the FT-IR spectrum of this compound. We will explore the characteristic vibrational modes of the functional groups present in this compound and provide a detailed experimental protocol for acquiring a high-quality spectrum.

Molecular Structure and Functional Group Analysis

This compound is a multifaceted molecule possessing several key functional groups that give rise to a characteristic infrared spectrum. A thorough understanding of its structure is paramount for accurate spectral interpretation.

Figure 1: Molecular Structure of this compound.

The primary functional groups contributing to the FT-IR spectrum are:

-

Aromatic Ring (Benzene derivative): The chroman structure includes a substituted benzene ring.

-

Ether (Aryl Alkyl Ether): A methoxy group (-OCH₃) is attached to the aromatic ring.

-

Saturated Heterocyclic Ring (Pyran derivative): The dihydropyran ring of the chroman moiety.

-

Primary Amine Hydrochloride (-NH₃⁺Cl⁻): The amine group at the 4-position is protonated to form a hydrochloride salt.

Predicted FT-IR Spectral Analysis

While an experimental spectrum for this specific compound is not widely published, a detailed prediction of its FT-IR absorption bands can be made based on the analysis of its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Authoritative Insights |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch | These absorptions are characteristic of C-H stretching vibrations on the benzene ring.[1] |

| ~2950 - 2850 | Medium-Strong | Aliphatic C-H Stretch | These bands arise from the symmetric and asymmetric stretching of C-H bonds in the methylene (-CH₂) groups of the chroman ring and the methyl (-CH₃) group of the methoxy substituent. |

| ~2800 - 2000 | Broad, Strong | N-H Stretch (Amine Salt) | This very broad and strong absorption is a hallmark of the N-H stretching vibrations in a primary amine salt (R-NH₃⁺).[2] The broadness is due to extensive hydrogen bonding.[2] |

| ~1610, ~1500, ~1450 | Medium-Weak | Aromatic C=C Ring Stretch | These bands are due to the stretching vibrations within the aromatic ring. Aromatic compounds typically show a series of peaks in the 1600-1450 cm⁻¹ region.[1][3] |

| ~1600 | Medium | N-H Bending (Amine Salt) | The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected in this region. |

| ~1465, ~1375 | Medium | Aliphatic C-H Bend | These absorptions correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups. |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) | Aryl alkyl ethers typically exhibit a strong asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹.[4] This is one of the most characteristic peaks for the methoxy group on the aromatic ring. |

| ~1040 | Medium | Symmetric C-O-C Stretch (Aryl Ether) | A corresponding symmetric C-O-C stretching vibration for aryl alkyl ethers is expected in this region.[5] |

| Below 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending | The substitution pattern on the benzene ring will influence the exact position of these strong bands. |

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of this compound, a meticulous experimental approach is essential. The following protocol outlines the steps for sample preparation and data acquisition using the Attenuated Total Reflectance (ATR) technique, which is well-suited for solid samples.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

-

Spatula and weighing paper.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

-

This compound sample.

Experimental Workflow

Figure 2: Experimental workflow for FT-IR analysis.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely. This step is critical to prevent cross-contamination.[6]

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum. A typical background scan consists of 16-32 scans at a resolution of 4 cm⁻¹.[7]

-

-

Sample Preparation and Application:

-

Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.[8]

-

Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a strong signal.[6]

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Use the same acquisition parameters (number of scans, resolution) as for the background spectrum to ensure proper subtraction.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Perform baseline correction and peak picking using the spectrometer's software to identify the precise wavenumbers of the absorption bands.

-

Compare the observed peaks with the predicted values in the table above and with spectral libraries for confirmation.

-

-

Cleaning:

-

After the analysis, release the pressure clamp and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent and lint-free wipe to remove any residual sample.

-

Causality Behind Experimental Choices

-

Choice of ATR: The ATR technique is chosen for its simplicity and minimal sample preparation requirements for solid samples. It eliminates the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture absorption.[8]

-

Pressure Application: Applying adequate pressure is vital in ATR-FTIR. It maximizes the contact area between the sample and the ATR crystal, leading to a better signal-to-noise ratio and a more representative spectrum of the bulk material.

-

Background Correction: The background scan is a self-validating step that accounts for environmental and instrumental variations, ensuring that the final spectrum is solely representative of the sample.

Concluding Remarks

The FT-IR spectrum of this compound is a powerful analytical tool for its structural confirmation and quality assessment. By understanding the characteristic absorption frequencies of its constituent functional groups and adhering to a rigorous experimental protocol, researchers can confidently obtain and interpret high-quality spectra. The predicted spectral data and the detailed methodology provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. scialert.net [scialert.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. IR spectrum: Ethers [quimicaorganica.org]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

An Inquiry into the Pharmacological Potential of 6-Methoxychroman-4-amine Hydrochloride: A Mechanistic Whitepaper

Abstract

6-Methoxychroman-4-amine hydrochloride is a heterocyclic organic compound belonging to the chroman family, a class of molecules known for a diverse range of biological activities. Despite its availability as a research chemical, a comprehensive review of the current scientific literature reveals a notable absence of in-depth studies elucidating its specific mechanism of action. This technical guide serves to consolidate the existing knowledge on the broader chroman scaffold and its derivatives, thereby providing a foundational context for future research into this compound. We will explore the established pharmacological properties of related chromane compounds, hypothesize potential mechanisms of action based on structural analogy, and propose a roadmap for the experimental validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that can bind to a variety of biological targets and exhibit a wide spectrum of pharmacological activities.[1] Chromane derivatives have been reported to possess antioxidant, antimicrobial, anticancer, and neuroprotective properties.[2] The versatility of the chroman ring system, which allows for substitutions at various positions, has led to the development of numerous synthetic and naturally-inspired compounds with therapeutic potential. This compound, featuring a methoxy group at the 6-position and an amine group at the 4-position of the chroman core, represents an intriguing but understudied member of this family.

Known Biological Activities of the Chroman Family: A Foundation for Hypothesis

While direct studies on this compound are scarce, the extensive research on its structural relatives provides valuable insights into its potential biological effects.

Antioxidant and Neuroprotective Properties

Several studies have highlighted the antioxidant capabilities of chroman derivatives. For instance, a series of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides demonstrated potent inhibition of lipid peroxidation.[3][4] This antioxidant activity is often attributed to the ability of the phenolic hydroxyl group, when present, to scavenge free radicals. While this compound possesses a methoxy group instead of a hydroxyl group at the 6-position, the overall electron-donating nature of the methoxy group could still contribute to some level of antioxidant potential.

Furthermore, certain chromene derivatives have shown neuroprotective effects. One study on a synthetic chromene derivative demonstrated protection against glutamate-induced neurotoxicity, in part through its antioxidant activity and modulation of the ERK-CREB signaling pathway.[5] This suggests that this compound could potentially exhibit neuroprotective effects through similar mechanisms.

Cardiovascular Effects

The chromane scaffold is also associated with a range of cardiovascular activities. Chromenes and their derivatives have been reported to exhibit spasmolytic, anti-arrhythmic, and cardiotonic properties.[6] This indicates that compounds based on this scaffold can interact with various components of the cardiovascular system.

Potential as a Kinase Inhibitor

Recent research has identified a chroman derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, as a potent and isoform-selective ROCK2 inhibitor.[7] Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various diseases, including cardiovascular disorders and cancer. The structural similarity of the 6-methoxy-chroman core suggests that this compound could be investigated for its potential to inhibit ROCK or other kinases.

Hypothesized Mechanisms of Action for this compound

Based on the available literature for related compounds, we can formulate several hypotheses regarding the potential mechanism of action of this compound. It is crucial to emphasize that these are speculative and require experimental validation.

Hypothesis 1: Modulation of Intracellular Signaling Pathways

Given the neuroprotective effects of related chromenes involving the ERK-CREB pathway, it is plausible that this compound could modulate this or other critical signaling cascades. The amine group at the 4-position could interact with various receptors or enzymes, initiating a downstream signaling response.

Diagram: Hypothesized Signaling Pathway Modulation

Caption: A potential mechanism involving receptor binding and downstream signaling.

Hypothesis 2: Direct Enzyme Inhibition

The discovery of a potent ROCK2 inhibitor with a 6-methoxy-chroman core strongly suggests that this compound could function as an enzyme inhibitor. The amine at the 4-position could form key interactions within the active site of a target enzyme.

Table 1: Potential Molecular Targets and Rationale

| Potential Target Class | Specific Examples | Rationale for Investigation |

| Kinases | ROCK, ERK, other serine/threonine or tyrosine kinases | A related 6-methoxy-chroman derivative is a potent ROCK2 inhibitor.[7] |

| G-Protein Coupled Receptors (GPCRs) | Dopamine receptors, serotonin receptors | The chromane scaffold is present in some GPCR ligands. |

| Ion Channels | Calcium channels, potassium channels | Chromane derivatives have shown cardiovascular effects which could be mediated by ion channels.[6] |

| Enzymes involved in Oxidative Stress | NADPH oxidase, Xanthine oxidase | The antioxidant properties of the chroman scaffold suggest a potential to modulate enzymes involved in reactive oxygen species (ROS) production. |

Proposed Experimental Workflow for Mechanistic Elucidation

To move beyond speculation and determine the actual mechanism of action of this compound, a systematic experimental approach is required.

Diagram: Experimental Workflow for Target Identification and Validation

Caption: A systematic approach to uncover the mechanism of action.

Step-by-Step Methodologies

Step 1: Broad Phenotypic Screening

-

Objective: To identify the primary biological effect of the compound.

-

Protocol:

-

Select a panel of diverse cell lines (e.g., neuronal, cancer, immune cells).

-

Treat cells with a dose-range of this compound.

-

Perform assays to measure various cellular responses, such as cell viability (MTT assay), apoptosis (caspase activity assays), neurite outgrowth (high-content imaging), and inflammatory cytokine production (ELISA).

-

Step 2: Target Identification

-

Objective: To identify the direct molecular target(s) of the compound.

-

Protocol (Affinity Chromatography-Mass Spectrometry):

-

Immobilize this compound onto a solid support (e.g., sepharose beads).

-

Prepare a cell lysate from a responsive cell line identified in Step 1.

-

Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

-

Wash away non-specific binders.

-

Elute the bound proteins.

-

Identify the eluted proteins using mass spectrometry.

-

Step 3: Target Validation

-

Objective: To confirm the direct interaction between the compound and the identified target(s).

-

Protocol (Surface Plasmon Resonance - SPR):

-

Immobilize the purified candidate target protein onto an SPR sensor chip.

-

Flow different concentrations of this compound over the chip.

-

Measure the binding kinetics (association and dissociation rates) to determine the binding affinity (KD).

-

Step 4: Signaling Pathway Analysis

-

Objective: To elucidate the downstream signaling pathways affected by the compound-target interaction.

-

Protocol (Western Blotting):

-

Treat responsive cells with this compound for various time points.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with antibodies against key signaling proteins (e.g., phosphorylated forms of ERK, Akt, CREB).

-

Detect and quantify changes in protein phosphorylation or expression.

-

Conclusion and Future Directions

This compound represents a molecule of interest within the pharmacologically rich chroman family. While its specific mechanism of action remains to be elucidated, the wealth of data on related compounds provides a strong foundation for hypothesis-driven research. The proposed experimental workflow offers a clear path to unraveling its molecular targets and signaling pathways. Such studies are essential to unlock the full therapeutic potential of this and other under-investigated chroman derivatives, potentially leading to the development of novel therapeutics for a range of human diseases. The scientific community is encouraged to undertake these investigations to fill this notable gap in our understanding.

References

- 1. benchchem.com [benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological targets of 6-Methoxychroman-4-amine hydrochloride

An In-Depth Technical Guide to the Biological Targets of 6-Methoxychroman-4-amine Hydrochloride: A Review of the Chroman-4-amine Scaffold and Avenues for Target Discovery

Abstract

This compound is a heterocyclic compound belonging to the chroman family, a scaffold recognized for its "privileged" status in medicinal chemistry due to its ability to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological targets of this compound. A thorough review of the scientific literature reveals a notable absence of specific target identification and characterization for this particular molecule. Therefore, this guide pivots to an in-depth analysis of the known biological activities of structurally related chroman-4-amine and chroman-4-one derivatives, thereby offering a predictive framework and a strategic roadmap for researchers seeking to elucidate the pharmacological profile of this compound. Furthermore, this document outlines detailed experimental protocols for target identification and validation, empowering researchers to pioneer the exploration of this compound's therapeutic potential.

Introduction: The Chroman Scaffold and the Enigma of this compound

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core structural motif in a multitude of natural products and synthetic molecules exhibiting significant biological activities.[1] The fusion of a dihydropyran ring with a benzene ring creates a versatile three-dimensional structure that can be readily functionalized to modulate its physicochemical properties and target interactions. The introduction of an amine group at the 4-position, as seen in this compound, adds a basic center, which is a common feature in many centrally active and peripherally active drugs, allowing for critical ionic interactions with biological macromolecules.

Despite the rich pharmacology of the broader chroman class, a comprehensive search of the public scientific literature and patent databases reveals a significant gap: there is currently no published data specifically detailing the biological targets of this compound. This presents both a challenge and an opportunity for the scientific community. The absence of data necessitates a predictive approach based on structure-activity relationships (SAR) from closely related analogs, while also highlighting an untapped area for novel drug discovery.

This guide will, therefore, serve two primary purposes:

-

To collate and analyze the known biological targets of structurally similar chroman-4-amine and chroman-4-one derivatives, providing a rational basis for hypothesizing the potential targets of this compound.

-

To provide a detailed, practical framework of experimental methodologies for the de novo identification and validation of this compound's biological targets.

Potential Biological Target Classes for the Chroman-4-amine Scaffold

Based on extensive research into chroman derivatives, several key protein families emerge as likely candidates for interaction with this compound. The following sections will explore these potential target classes, supported by evidence from related compounds.

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibition of MAOs is a well-established therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[3] The chroman-4-one scaffold has been extensively investigated for its MAO inhibitory activity.

-

Key Insights: Several studies have demonstrated that chromenone and chroman-4-one derivatives can act as potent and selective inhibitors of both MAO-A and MAO-B.[2][3][4] The substitution pattern on the chroman ring system plays a crucial role in determining both the potency and selectivity of inhibition. For instance, (E)-3-heteroarylidenechroman-4-ones have been identified as potent and selective MAO-B inhibitors.[5]

-

Implications for this compound: The structural similarity of this compound to known chroman-based MAO inhibitors suggests that it may also interact with these enzymes. The primary amine at the 4-position could potentially mimic the endogenous substrates of MAOs.

Serotonin Receptors and Transporter (SERT)

The serotonergic system is a major target for drugs treating psychiatric disorders. The serotonin transporter (SERT) and various serotonin receptor subtypes are key players in regulating mood, anxiety, and cognition.

-

Key Insights: Lactam-fused chroman amine derivatives have been shown to possess dual affinity for the 5-HT1A receptor and SERT.[6] Additionally, novel 3-aminochromans have been identified as potential pharmacological tools for the 5-HT7 receptor.[7]

-

Implications for this compound: The presence of the amine group in this compound makes it a candidate for interaction with monoamine receptors and transporters. Its potential to modulate the serotonergic system warrants investigation.

Adrenergic and Dopamine Receptors

Adrenergic and dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines and are important targets in cardiovascular and central nervous system (CNS) disorders.

-

Key Insights: Studies on 4-phenylchroman analogues have revealed their selectivity for α1-adrenoreceptor subtypes.[8] The chroman scaffold can be considered a bioisostere of the benzodioxan ring found in some adrenergic antagonists. While direct evidence for chroman-4-amine interaction with dopamine receptors is less common in the literature, the general phenethylamine-like substructure embedded within many CNS-active compounds suggests this as a plausible area of investigation.[9][10]

-

Implications for this compound: The overall structure of this compound bears some resemblance to known adrenergic and dopaminergic ligands, making these receptors potential targets.

Sirtuin 2 (SIRT2)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, aging, and neurodegeneration. SIRT2, in particular, has emerged as a therapeutic target for neurodegenerative diseases.

-

Key Insights: A series of substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, with IC50 values in the low micromolar range.[11][12] Structure-activity relationship studies have shown that substitutions at the 2-, 6-, and 8-positions are critical for potent inhibition.[12]

-

Implications for this compound: The 6-methoxy substitution on the chroman ring of the title compound aligns with the substitution patterns of known SIRT2 inhibitors, suggesting that this enzyme could be a potential target.

Experimental Workflows for Target Identification and Validation

Given the lack of direct data, a systematic approach is required to identify and validate the biological targets of this compound. The following experimental workflows provide a comprehensive strategy.

Initial Target Screening: A Broad-Based Approach

The first step is to perform broad-based screening to generate initial hypotheses about the compound's biological activity.

Workflow:

-

High-Throughput Screening (HTS) against a Diverse Target Panel:

-

Method: Utilize commercially available or in-house panels of recombinant human receptors, enzymes, ion channels, and transporters. A typical panel would include GPCRs (e.g., adrenergic, dopaminergic, serotonergic, opioid), kinases, proteases, phosphodiesterases, and nuclear hormone receptors.

-

Rationale: This unbiased approach allows for the simultaneous assessment of activity across hundreds of potential targets, providing a comprehensive initial profile of the compound's bioactivity.

-

Data Output: Percentage inhibition or activation at a fixed concentration (e.g., 10 µM).

-

-

Phenotypic Screening:

-

Method: Employ cell-based assays that measure a specific cellular phenotype, such as cell viability, apoptosis, neurite outgrowth, or cytokine release. A panel of cancer cell lines or primary neuronal cultures could be used.

-

Rationale: Phenotypic screening can reveal the overall cellular effect of the compound without a priori knowledge of the target, which can then guide more focused target deconvolution efforts.

-

Data Output: EC50 or IC50 values for the observed phenotype.

-

Diagram: Initial Target Discovery Workflow

Caption: A workflow for the initial discovery of biological targets for a novel compound.

Target Validation and Mechanistic Studies

Once a list of potential "hits" is generated, the next step is to validate these targets and elucidate the mechanism of action.

Workflow:

-

Dose-Response and Affinity Determination:

-

Method: For enzyme or receptor hits, perform detailed dose-response curves to determine IC50 or EC50 values. For receptor hits, conduct radioligand binding assays to determine the binding affinity (Ki).

-

Rationale: This quantifies the potency of the compound at the specific target.

-

-

Mechanism of Action (MOA) Studies:

-

For Enzymes: Conduct enzyme kinetics studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

For Receptors: Perform functional assays to determine if the compound is an agonist, antagonist, or allosteric modulator. For example, for a GPCR, this could involve measuring second messenger levels (e.g., cAMP, Ca2+).

-

Rationale: Understanding the MOA is crucial for predicting the physiological effects of the compound.

-

-

Cellular Target Engagement:

-

Method: Use techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound binds to the target protein within a cellular context.

-

Rationale: This confirms that the interaction observed in biochemical assays is relevant in a more physiological environment.

-

Diagram: Hypothetical Signaling Pathway Modulation

Let's hypothesize, based on the pharmacology of related compounds, that this compound is an antagonist at a Gs-coupled GPCR (e.g., a serotonin receptor subtype).

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromenone Derivatives as Monoamine Oxidase Inhibitors from Marine-Derived MAR4 Clade Streptomyces sp. CNQ-031 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journaljpri.com [journaljpri.com]

- 5. mdpi.com [mdpi.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Methoxychroman-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-Methoxychroman-4-amine hydrochloride, with a focus on its solubility and stability. As a key intermediate and potential pharmacophore in drug discovery, a thorough understanding of these characteristics is paramount for formulation development, analytical method design, and ensuring the integrity of research findings. This document outlines the theoretical basis for the solubility and stability of amine hydrochlorides, provides detailed experimental protocols for their determination, and discusses potential degradation pathways based on the chroman scaffold. The methodologies presented are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Introduction: The Significance of the Chroman Scaffold

The chroman scaffold, a bicyclic system composed of a benzene ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry.[1] This motif is present in a wide array of biologically active natural products and synthetic compounds. The introduction of an amine group at the 4-position and a methoxy group at the 6-position of the chroman ring system, as in this compound, creates a molecule with significant potential for modulation of various biological targets.

Given its potential utility, a comprehensive understanding of the compound's physicochemical properties is essential for its successful application in research and development. This guide will provide the necessary theoretical and practical knowledge to confidently handle, formulate, and analyze this compound.

Physicochemical Properties

| Property | Value/Description | Source |

| Chemical Name | 6-methoxy-3,4-dihydro-2H-chromen-4-amine hydrochloride | N/A |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Storage | Store in an inert atmosphere at room temperature. | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. As the hydrochloride salt of a primary amine, this compound is expected to exhibit favorable solubility in polar protic solvents. The protonated amine group significantly increases the polarity of the molecule, facilitating interactions with polar solvent molecules.

Theoretical Considerations

Amine salts, such as hydrochlorides, are generally more soluble in water than their corresponding free bases.[3] This is due to the ionic nature of the salt, which allows for strong ion-dipole interactions with water molecules. The solubility in various solvents will be dictated by the "like dissolves like" principle, with higher solubility anticipated in solvents that can effectively solvate both the protonated amine and the chloride anion.

Experimental Determination of Solubility

The isothermal equilibrium method is a robust and widely accepted technique for accurately determining the solubility of a compound in various solvents.[3]

Objective: To quantify the solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Solvents: Purified Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and 0.22 µm syringe filters

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to reach equilibrium.[3]

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to permit the settling of excess solid. Centrifuge the samples to further separate the solid and liquid phases.[3]

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5.1 for a representative method).

-

Calculation: Calculate the solubility (S) in mg/mL using the formula: S = (Concentration of diluted sample × Dilution factor)

Data Presentation:

| Solvent | Predicted Solubility Category | Expected Quantitative Solubility (mg/mL at 25°C) |

| Purified Water | Soluble | Hypothetical Data: 50 - 100 |

| Methanol | Freely Soluble | Hypothetical Data: > 100 |

| Ethanol | Soluble | Hypothetical Data: 30 - 70 |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Hypothetical Data: > 200 |

| Propylene Glycol | Sparingly Soluble | Hypothetical Data: 10 - 30 |

| Dichloromethane | Slightly Soluble | Hypothetical Data: 1 - 10 |

| Hexane | Insoluble | Hypothetical Data: < 0.1 |

Note: The quantitative solubility values are hypothetical and should be determined experimentally.

Visualization: Solubility Determination Workflow

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of this compound is crucial for determining its shelf-life, storage conditions, and for developing stability-indicating analytical methods. Forced degradation studies, as mandated by ICH guidelines, are performed to accelerate the degradation process and identify potential degradation products and pathways.[4][5]

Theoretical Susceptibility to Degradation

The this compound molecule possesses several functional groups that may be susceptible to degradation under stress conditions:

-

Amine Group: The primary amine can be susceptible to oxidation.

-

Ether Linkage: The ether linkage in the dihydropyran ring and the methoxy group can undergo hydrolysis under strong acidic conditions.

-

Aromatic Ring: The methoxy-substituted benzene ring may be susceptible to oxidative degradation.[6]

-

Chroman Ring System: The overall ring system may be sensitive to photolytic and thermal stress.

Forced Degradation Experimental Protocols

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so extensive as to lead to secondary degradation.[7]

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

Protocol:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[7]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature and collect samples at various time points. Neutralize with 0.1 M HCl before analysis.[7]

Protocol:

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and monitor for degradation over time (e.g., up to 7 days).[4]

-

Analyze the samples directly or after appropriate dilution.

Protocol:

-

Solid State: Expose the solid compound to dry heat in a controlled oven (e.g., 70°C) for a specified duration.

-

Solution State: Reflux the stock solution at an elevated temperature.

-

Dissolve the solid sample or dilute the solution sample for analysis.

Protocol (as per ICH Q1B):

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][9]

-

A dark control sample should be stored under the same conditions but protected from light to differentiate between thermal and photolytic degradation.

-

Analyze the exposed and control samples.

Visualization: Forced Degradation Study Workflow

Potential Degradation Products

While specific degradation products for this compound are not documented in the literature, based on the chemistry of related compounds, potential degradation pathways could include:

-

Hydrolysis of the ether linkage: This could lead to the opening of the dihydropyran ring.

-

Oxidation of the amine: Formation of a hydroxylamine or nitroso derivative.

-

Oxidation of the methoxy group: Demethylation to a phenolic derivative.[6]

-

Oxidation of the aromatic ring: Formation of quinone-like structures.[10]

Identification of these degradation products would require techniques such as LC-MS and NMR.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products.[11] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust technique for this purpose.

Proposed HPLC-UV Method for Quantification and Stability Studies

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, increasing linearly to elute potential degradation products, followed by a column wash and re-equilibration. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Monitor at the λmax of the methoxyphenyl group (approx. 225 nm and 275 nm). DAD is recommended to assess peak purity.[12] |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity as a stability-indicating method is demonstrated by its ability to resolve the main peak from all degradation product peaks.[11]

Conclusion and Recommendations

Key Recommendations:

-

Experimentally determine the solubility of this compound in a variety of solvents to create a comprehensive solubility profile.

-

Conduct thorough forced degradation studies as outlined to understand the intrinsic stability of the molecule and to identify potential degradation products.

-

Develop and validate a stability-indicating HPLC method for accurate quantification and impurity profiling.

-

Store the compound in a dry, inert atmosphere at room temperature to minimize degradation.

By following the guidance provided in this document, scientists can ensure the quality and integrity of their work with this compound, facilitating its successful application in the advancement of pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-6-methoxychroman-4-amine hydrochloride | 1392219-07-6 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 10. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stereoisomers of 6-Methoxychroman-4-amine Hydrochloride: Synthesis, Resolution, and Analysis

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Within this class, 6-methoxychroman-4-amine presents a chiral center of significant interest for medicinal chemistry and drug development. As with many chiral molecules, the individual enantiomers, (R)- and (S)-6-methoxychroman-4-amine, are likely to exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomers of 6-methoxychroman-4-amine hydrochloride, detailing synthetic routes to the racemic mixture, methodologies for chiral resolution, and analytical techniques for the separation and quantification of the enantiomers. While specific biological activities for the individual stereoisomers are not yet extensively documented in publicly available literature, this guide underscores the critical importance of their separation and individual characterization, providing a foundational framework for future research and development in this area.

Introduction: The Significance of Chirality in the Chroman Scaffold

The chroman ring system, a fusion of a benzene ring and a dihydropyran ring, is a cornerstone in the architecture of a vast array of natural products and synthetic molecules with diverse biological activities. The introduction of a chiral center, as seen in 6-methoxychroman-4-amine, adds a layer of complexity and opportunity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological effects, including potency, efficacy, and toxicity[1]. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers of 6-methoxychroman-4-amine is paramount for any drug discovery and development program centered on this scaffold. This guide serves as a technical resource for researchers, providing insights into the key chemical and analytical considerations for working with these stereoisomers.

Synthesis of Racemic 6-Methoxychroman-4-amine

The synthesis of the racemic parent compound is the logical starting point for accessing its stereoisomers. A common and effective strategy involves a two-step process: the synthesis of the key intermediate, 6-methoxychroman-4-one, followed by its conversion to the corresponding amine.

Synthesis of 6-Methoxychroman-4-one

Several synthetic routes to 6-methoxychroman-4-one have been reported, often involving a base-catalyzed cyclization reaction. A representative protocol is the reaction of 1-(2-hydroxy-5-methoxyphenyl)ethanone with paraformaldehyde in the presence of a base.

Experimental Protocol: Synthesis of 6-Methoxychroman-4-one

-

Reactants: 1-(2-hydroxy-5-methoxyphenyl)ethanone, Paraformaldehyde, Piperidine, Methanol.

-

Procedure:

-

To a solution of 1-(2-hydroxy-5-methoxyphenyl)ethanone in methanol, add paraformaldehyde and a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 6-methoxychroman-4-one.

-

Reductive Amination of 6-Methoxychroman-4-one

The conversion of the ketone to the primary amine can be achieved through reductive amination. This method offers high yields and is a standard transformation in medicinal chemistry.

Experimental Protocol: Reductive Amination to 6-Methoxychroman-4-amine

-

Reactants: 6-Methoxychroman-4-one, Ammonium acetate, Sodium cyanoborohydride, Methanol.

-

Procedure:

-

Dissolve 6-methoxychroman-4-one in methanol.

-

Add ammonium acetate in excess to the solution.

-

Cool the mixture in an ice bath and slowly add sodium cyanoborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography or converted directly to the hydrochloride salt.

-

Chiral Resolution of Racemic 6-Methoxychroman-4-amine

With the racemic mixture in hand, the next critical step is the separation of the (R)- and (S)-enantiomers. Diastereomeric salt formation followed by fractional crystallization is a classical and often effective method for resolving racemic amines.

Principle of Diastereomeric Salt Resolution

This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize from the solution, while the other remains in the mother liquor.

Selection of Resolving Agent and Solvent

The choice of resolving agent is crucial for successful resolution. Common chiral acids used for the resolution of amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The selection is often empirical, and screening of different resolving agents and solvents is typically necessary to find the optimal conditions for separation.

Generalized Protocol for Diastereomeric Salt Resolution

Experimental Protocol: Chiral Resolution with Tartaric Acid

-

Reactants: Racemic 6-methoxychroman-4-amine, L-(+)-Tartaric acid (or D-(-)-Tartaric acid), Ethanol (or other suitable solvent).

-

Procedure:

-

Dissolve the racemic 6-methoxychroman-4-amine in warm ethanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm ethanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can improve the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. This first crop of crystals will be enriched in one diastereomer.

-

The enantiomeric excess (e.e.) of the crystallized salt should be determined by chiral HPLC analysis of the free amine after liberation from the salt.

-

Recrystallize the salt from fresh solvent until a constant optical rotation and a high enantiomeric excess are achieved.

-

To recover the enantiomerically enriched amine, dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.

-

Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent.

-

The free amine can then be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

-

Analytical Methods for Stereoisomer Analysis

The accurate determination of enantiomeric purity is essential throughout the synthesis and resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.

Table 1: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 25 °C |

Note: The optimal mobile phase composition and CSP will need to be determined empirically for 6-methoxychroman-4-amine.

Method Development Considerations

-

Mobile Phase: The ratio of the nonpolar (e.g., hexane) and polar (e.g., isopropanol, ethanol) components of the mobile phase is a critical parameter for optimizing the separation.

-

Additive: The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve the peak shape and resolution of basic analytes like amines by minimizing interactions with residual silanol groups on the silica support.

-

Temperature: Column temperature can also influence the separation, and optimization may be required.

Pharmacological Significance: An Area for Future Investigation

A comprehensive search of the scientific and patent literature did not reveal specific studies detailing the distinct pharmacological activities of the (R)- and (S)-enantiomers of this compound. However, the broader class of chroman derivatives is known to possess a wide range of biological activities, including but not limited to:

-

Anticancer properties

-

Anti-inflammatory effects

-

Antioxidant activity

-

Neuroprotective effects

For instance, a study on a related compound, (S)-6-methoxy-chroman-3-carboxylic acid, identified it as a potent and selective ROCK2 inhibitor, highlighting the potential for stereospecific interactions with biological targets. The amine functionality at the 4-position suggests potential interactions with a variety of receptors and enzymes, making the stereochemical orientation of this group of paramount importance.

The lack of specific data for the enantiomers of 6-methoxychroman-4-amine represents a significant research opportunity. Future investigations should focus on the stereoselective evaluation of these compounds in relevant biological assays to elucidate their individual pharmacological profiles.

Conclusion and Future Directions

This technical guide has outlined the fundamental synthetic, resolution, and analytical methodologies for the stereoisomers of this compound. The provided protocols and insights serve as a valuable resource for researchers aiming to work with these chiral building blocks. The chroman scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and the exploration of the stereochemistry of its derivatives is a critical aspect of this endeavor.

The clear next step for the scientific community is to undertake a thorough pharmacological investigation of the individual (R)- and (S)-enantiomers of 6-methoxychroman-4-amine. Such studies will be instrumental in unlocking the full therapeutic potential of this chiral scaffold and will undoubtedly contribute to the development of more selective and effective drug candidates.

Visualizations

Figure 1: General workflow for the synthesis and chiral resolution of this compound.

Figure 2: Conceptual diagram of chiral HPLC analysis for the separation of enantiomers.

References

Chiral separation of 6-Methoxychroman-4-amine hydrochloride enantiomers

An In-Depth Technical Guide to the Chiral Separation of 6-Methoxychroman-4-amine Hydrochloride Enantiomers

Authored by: A Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical nature of a drug molecule is not a trivial detail; it is a fundamental determinant of its therapeutic action and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can interact differently with the inherently chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer producing the desired therapeutic effect while the other is inactive, less potent, or even responsible for adverse effects. The chiral separation of racemates—50:50 mixtures of both enantiomers—is therefore a cornerstone of developing safer and more effective medicines.

This guide provides a comprehensive, in-depth exploration of the core strategies for the chiral separation of this compound, a key chiral building block found in various pharmacologically active agents.[1][2][3] We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in authoritative scientific principles and supported by robust citations.

The Subject Molecule: this compound

6-Methoxychroman-4-amine is a primary amine featuring a stereocenter at the C4 position of the chroman ring. Its hydrochloride salt form is commonly used to improve stability, crystallinity, and handling properties compared to the free amine.[4]

The synthesis of the racemic starting material is a logical prerequisite to any separation. A common pathway involves the initial synthesis of the 6-methoxychroman-4-one intermediate from 2'-hydroxy-5'-methoxyacetophenone, followed by a reductive amination or similar conversion to the target amine.[4]

Caption: Synthetic workflow for racemic 6-Methoxychroman-4-amine HCl.

Given the distinct pharmacological profiles often exhibited by the enantiomers of chiral amines, developing robust methods to isolate and analyze the (R)- and (S)-forms of 6-methoxychroman-4-amine is of paramount importance.[5][6]

Chromatographic Approaches to Chiral Separation

Chromatographic methods are the gold standard for both analytical and preparative-scale chiral separations due to their high efficiency and broad applicability.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent technique for enantioseparation.[7] The separation is achieved through the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.

Causality & Principle: Enantiomers possess identical physical properties in an achiral environment. A CSP creates a chiral environment within the column. It forms transient, diastereomeric complexes with the enantiomers through a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). The difference in the stability of these diastereomeric complexes results in one enantiomer being retained longer on the column than the other, enabling their separation.[8] For basic amines like 6-methoxychroman-4-amine, polysaccharide-based CSPs are highly effective, and method development often occurs under normal-phase conditions.[7][9]

Caption: Workflow for Chiral HPLC method development.

Experimental Protocol: Chiral HPLC Method Development

-

Instrumentation:

-

HPLC system with a pump, autosampler, column thermostat, and UV detector.[9]

-

-

Initial CSP Screening:

-

Screen a set of polysaccharide-based CSPs. Recommended starting points for chroman amines include columns based on amylose and cellulose derivatives.[7]

-

Columns: Chiralpak® AD-H, Chiralpak® IA, Chiralcel® OD-H.

-

Mobile Phase: Start with a simple isocratic mobile phase such as 90:10 n-Hexane/Isopropanol (IPA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the analyte absorbs (e.g., 280 nm).

-

-

Mobile Phase Optimization:

-

Based on the screening results, select the CSP that shows the best initial separation or "enantio-recognition."

-

Systematically vary the ratio of the alcohol modifier (e.g., IPA or ethanol) in n-hexane. Try compositions from 5% to 30% alcohol.[9]

-

-

Inclusion of Additives:

-

For basic amines, peak tailing is a common issue. To improve peak shape and often resolution, add a small amount of a basic modifier to the mobile phase.[8]

-

Recommended Additive: 0.1% (v/v) Diethylamine (DEA).

-

For acidic compounds, an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) would be used.[8]

-

-

Final Parameter Adjustment:

-

Temperature: Adjusting the column temperature can alter separation thermodynamics. Test temperatures between 25°C and 40°C.

-

Flow Rate: Optimize the flow rate to balance separation time and resolution.

-

Data Presentation: Typical HPLC Parameters

| Parameter | Condition | Rationale / Source |

| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | Broad applicability for amines.[7][9] |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase is effective for amines; DEA improves peak shape.[8][10] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[9] |

| Column Temperature | 30 °C | Provides stable and reproducible retention times. |

| Detection | UV at 280 nm | Corresponds to an absorbance maximum for the chroman moiety. |

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations. It utilizes supercritical CO₂, a non-toxic and inexpensive solvent, as the primary mobile phase component.

Causality & Principle: In SFC, the mobile phase is a supercritical fluid, most commonly CO₂, which exhibits properties of both a liquid and a gas. Its low viscosity and high diffusivity allow for much faster separations and higher efficiencies compared to HPLC.[11] A small amount of an organic co-solvent (modifier), such as methanol, is added to modulate solvent strength. Chiral recognition occurs on the CSP, similar to HPLC. For primary amines, crown ether-based CSPs can offer unique selectivity and are often used with an acidic additive, whereas polysaccharide phases in SFC typically require a basic additive.[12] The low solvent consumption makes product recovery faster and more environmentally friendly.[13]

Caption: Schematic of a Chiral SFC system.

Experimental Protocol: Chiral SFC Method Development

-

Instrumentation:

-

Analytical SFC system with pumps for CO₂ and modifier, autosampler, column oven, UV or MS detector, and a back pressure regulator (BPR).[12]

-

-

Column and Modifier Screening:

-

Mobile Phase and Additive Optimization:

-

For Polysaccharide CSPs: Use a basic additive like 0.1% Ammonium Hydroxide or DEA in the modifier.[12]

-

For Crown Ether CSPs: These require an acidic mobile phase for interaction with the primary amine. Use an acidic additive like 0.8% Trifluoroacetic Acid (TFA) in the modifier.[12]

-

Vary the percentage of the modifier (e.g., 5% to 40%).

-

-

System Parameter Optimization:

-

Back Pressure: Typically maintained at 100-150 bar to ensure CO₂ remains in its supercritical state.

-

Temperature: Usually set between 35-40°C.

-

Flow Rate: SFC allows for higher flow rates than HPLC, typically 2-4 mL/min for analytical scale.

-

Data Presentation: Typical SFC Parameters

| Parameter | Condition | Rationale / Source |

| Chiral Stationary Phase | Crownpak® CR-I (+) | Offers unique selectivity for primary amines.[12] |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.8% TFA | Acidic additive is required for crown ether columns.[12] |

| Gradient/Isocratic | 20% Modifier (Isocratic) | A good starting point for screening. |

| Flow Rate | 3.0 mL/min | Enables fast analysis times. |

| Back Pressure | 150 bar | Maintains supercritical state of CO₂. |

| Column Temperature | 35 °C | Standard operating temperature. |

| Detection | UV or MS | MS provides mass confirmation. |

Biocatalytic Approach: Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign method for separating enantiomers. It is particularly useful for producing enantiomerically pure compounds on a larger scale.